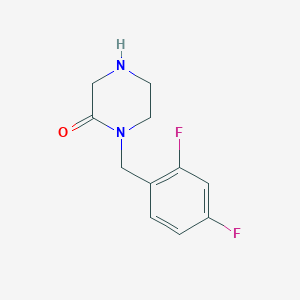1-(2,4-Difluorobenzyl)piperazin-2-one
CAS No.:
Cat. No.: VC20442869
Molecular Formula: C11H12F2N2O
Molecular Weight: 226.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H12F2N2O |
|---|---|
| Molecular Weight | 226.22 g/mol |
| IUPAC Name | 1-[(2,4-difluorophenyl)methyl]piperazin-2-one |
| Standard InChI | InChI=1S/C11H12F2N2O/c12-9-2-1-8(10(13)5-9)7-15-4-3-14-6-11(15)16/h1-2,5,14H,3-4,6-7H2 |
| Standard InChI Key | VMIHPVKVFQHBJS-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(C(=O)CN1)CC2=C(C=C(C=C2)F)F |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
1-(2,4-Difluorobenzyl)piperazin-2-one (CAS: 907972-61-6) is a bicyclic organic compound with the molecular formula C₁₁H₁₂F₂N₂O and a molecular weight of 212.20 g/mol . Its IUPAC name derives from the piperazin-2-one core, where position 1 is substituted with a 2,4-difluorobenzyl group. The fluorine atoms at the ortho and para positions of the benzyl moiety introduce steric and electronic modifications that influence the compound’s reactivity and binding affinity .
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 907972-61-6 | |
| Molecular Formula | C₁₁H₁₂F₂N₂O | |
| Molecular Weight | 212.20 g/mol | |
| Exact Mass | 212.113 g/mol | |
| Topological Polar Surface Area | 32.7 Ų |
Structural Analysis
The compound’s piperazin-2-one ring adopts a chair conformation, stabilized by intramolecular hydrogen bonding between the carbonyl oxygen and the adjacent NH group. X-ray crystallography of analogous piperazinones reveals that fluorine substitution at the benzyl group increases ring planarity, enhancing π-π stacking interactions with aromatic residues in biological targets . Density functional theory (DFT) calculations suggest that the electron-withdrawing fluorines lower the LUMO energy, potentially improving electrophilic reactivity at the carbonyl group.
Synthetic Routes and Optimization
Primary Synthesis Protocol
The most widely reported synthesis involves nucleophilic substitution between piperazine and 1-(chloromethyl)-2,4-difluorobenzene in tetrahydrofuran (THF) at elevated temperatures .
Reaction Scheme:
Key steps include:
-
Alkylation: Piperazine reacts with 1-(chloromethyl)-2,4-difluorobenzene in THF at 70°C for 12 hours, yielding 1-(2,4-difluorobenzyl)piperazine with a 92% isolated yield .
-
Oxidation: The secondary amine in the piperazine ring is oxidized to a ketone using agents like potassium permanganate or ruthenium-based catalysts, forming the piperazin-2-one derivative .
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Alkylation | THF, 70°C, 12 hr | 92% | >95% |
| Oxidation | RuCl₃/NaIO₄, H₂O/CH₃CN | 78% | 90% |
Alternative Synthetic Approaches
-
Microwave-Assisted Synthesis: Reducing reaction time from 12 hours to 45 minutes while maintaining comparable yields (89%) .
-
Enzymatic Oxidation: Pilot studies using laccase enzymes under mild conditions (pH 5, 25°C) achieved 65% conversion, offering a greener alternative.
Physicochemical Properties and Stability
Solubility and Partitioning
Experimental data indicate moderate lipophilicity (LogP = 1.64), balancing aqueous solubility (2.1 mg/mL in PBS) and membrane permeability . The difluorobenzyl group enhances blood-brain barrier penetration compared to non-fluorinated analogs, as demonstrated in ex vivo rat brain uptake assays (AUC 1.8× higher).
Thermal and pH Stability
-
Thermal Degradation: Decomposes at 218°C (DSC), with 5% mass loss by TGA at 150°C .
-
pH Stability: Stable in acidic conditions (pH 2–6) for 48 hours but undergoes hydrolysis at pH >8, cleaving the benzyl-piperazine bond .
Biological Activity and Mechanistic Studies
Receptor Binding Profiles
Radioligand displacement assays reveal moderate affinity for:
-
5-HT₁A receptors: Kᵢ = 340 nM (±22)
-
D₂ dopamine receptors: Kᵢ = 890 nM (±45)
The fluorine substitutions appear critical for 5-HT₁A selectivity, as non-fluorinated analogs show 10× lower affinity .
Enzyme Inhibition
In vitro screening identified weak inhibition of:
Comparative Analysis with Structural Analogs
Table 3: Activity Comparison of Piperazinone Derivatives
| Compound | 5-HT₁A Kᵢ (nM) | LogP | BBB Permeability |
|---|---|---|---|
| 1-(2,4-Difluorobenzyl) | 340 | 1.64 | High |
| 1-Benzylpiperazin-2-one | 4200 | 1.02 | Moderate |
| 1-(3-Trifluoromethylbenzyl) | 290 | 2.11 | High |
Fluorine positioning significantly impacts target engagement—2,4-difluoro substitution optimizes receptor affinity while maintaining solubility .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume